2-Pyrrolidinone, 1,3-dibenzoyl-

Lipophilicity Physicochemical Profiling Membrane Partitioning

2-Pyrrolidinone, 1,3-dibenzoyl- (CAS 102222-08-2) is a synthetic pyrrolidinone bearing two benzoyl substituents at the N1 and C3 positions. With molecular formula C18H15NO3 and exact mass 293.105193 g/mol, it has zero hydrogen bond donors, three hydrogen bond acceptors, and a computed logP of 2.50.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 102222-08-2
Cat. No. B14081181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 1,3-dibenzoyl-
CAS102222-08-2
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO3/c20-16(13-7-3-1-4-8-13)15-11-12-19(18(15)22)17(21)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyFHOOFUWCTRSCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidinone, 1,3-dibenzoyl- (CAS 102222-08-2) – Core Chemical Identity and Physicochemical Profile for Informed Compound Selection


2-Pyrrolidinone, 1,3-dibenzoyl- (CAS 102222-08-2) is a synthetic pyrrolidinone bearing two benzoyl substituents at the N1 and C3 positions. With molecular formula C18H15NO3 and exact mass 293.105193 g/mol, it has zero hydrogen bond donors, three hydrogen bond acceptors, and a computed logP of 2.50 . Its complete spectral signature (3 NMR, 1 FTIR, 1 Raman) is registered in the Wiley KnowItAll library [1].

2-Pyrrolidinone, 1,3-dibenzoyl- – Why Simple 1-Benzoyl-Pyrrolidinones Cannot Provide an Equivalent Physicochemical or Structural Profile


Simple N-benzoyl-2-pyrrolidinones such as 1-benzoyl-2-pyrrolidinone (CAS 2399-66-8) lack the 3-benzoyl substituent; this fundamental difference doubles the molecular weight (189.21 vs. 293.32 g/mol), raises the logP from 0.10 to 2.50, and increases the polar surface area from 37 Ų to 54.45 Ų . These shifts directly impact solubility, membrane partitioning, and chromatographic retention, making the 1,3-dibenzoyl variant irreplaceable where higher lipophilicity or a specific PSA is required for experimental reproducibility.

2-Pyrrolidinone, 1,3-dibenzoyl- – Measurable Differentiation Against 1-Benzoyl-2-pyrrolidinone


2-Pyrrolidinone, 1,3-dibenzoyl- Provides a 2.4-Unit Higher LogP Than 1-Benzoyl-2-pyrrolidinone, Enhancing Non-Polar Partitioning

The computed octanol-water partition coefficient (logP) of 2-pyrrolidinone, 1,3-dibenzoyl- is 2.50, compared with 0.10 for the mono-benzoylated analog 1-benzoyl-2-pyrrolidinone . This 2.4‑log‑unit increase corresponds to roughly a 250‑fold higher predicted distribution into organic phases.

Lipophilicity Physicochemical Profiling Membrane Partitioning

2-Pyrrolidinone, 1,3-dibenzoyl- Exhibits a 47% Larger Polar Surface Area Than 1-Benzoyl-2-pyrrolidinone, Influencing Transporter Recognition

The topological polar surface area (PSA) of 2-pyrrolidinone, 1,3-dibenzoyl- is 54.45 Ų, whereas the mono-benzoyl comparator 1-benzoyl-2-pyrrolidinone has a PSA of 37 Ų . This absolute increase of 17.45 Ų represents a 47% relative enlargement.

Polar Surface Area Drug-Likeness Transporter Interaction

2-Pyrrolidinone, 1,3-dibenzoyl- Carries a Fully Characterized Multi-Spectral Identity (3 NMR, FTIR, Raman) That Unambiguously Distinguishes It from Positional Isomers Such as 1,4-Dibenzoylpyrrolidin-2-one

The Wiley KnowItAll library records three distinct NMR spectra (¹H, ¹³C, and heteronuclear), one FTIR, and one Raman spectrum for 1,3-dibenzoyl-2-pyrrolidinone, whereas the 1,4-dibenzoyl isomer (CAS 10481-86-4) exhibits a different molecular connectivity that yields a unique InChIKey and distinct spectral pattern [1][2]. The exact mass of 293.105193 g/mol further differentiates it from analogs with different substituent counts.

Spectral Fingerprint Identity Testing Quality Control

2-Pyrrolidinone, 1,3-dibenzoyl- – Three High-Value Scenarios Where the Profile Dictates Compound Choice


Lipophilicity-Driven Method Development: HPLC Method Scouting for Chromatographic Separation of Dibenzoylpyrrolidinone Libraries

When developing reverse-phase HPLC methods for a series of pyrrolidinone analogs, the target compound’s elevated logP of 2.50 requires a stronger organic mobile phase or longer gradient compared to the mono-benzoyl analog (logP 0.10). This property can be exploited to achieve baseline separation of positional isomers, making the compound an ideal reference marker for method validation.

Membrane-Permeability Modeling: Calibrating PAMPA or Caco-2 Assays with a High-LogP Pyrrolidinone Scaffold

For laboratories studying passive transcellular permeability, the large logP gap between 1,3-dibenzoyl-2-pyrrolidinone (2.50) and 1-benzoyl-2-pyrrolidinone (0.10) provides a calibration pair spanning two orders of magnitude in predicted octanol-water distribution, enabling precise tuning of PAMPA or Caco-2 experimental models.

Quality Control Reference Standard: Identity Confirmation via Spectral Matching Against Wiley KnowItAll Libraries

The comprehensive spectral dataset (3 NMR, FTIR, Raman) cataloged in Wiley KnowItAll enables rapid, instrument-free identity verification for incoming material lots, ensuring that the correct 1,3-dibenzoyl positional isomer is procured rather than the 1,4- or 1,5- variants that could derail a synthetic sequence. This is critical for laboratories synthesizing structure-activity-relationship (SAR) libraries around the pyrrolidinone core.

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